molecular formula C15H14N4O3S B11484873 1-(4-methoxyphenyl)-5-[(phenylsulfonyl)methyl]-1H-tetrazole

1-(4-methoxyphenyl)-5-[(phenylsulfonyl)methyl]-1H-tetrazole

Cat. No.: B11484873
M. Wt: 330.4 g/mol
InChI Key: BYKLBQRNHAZKPL-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-5-[(phenylsulfonyl)methyl]-1H-tetrazole is a synthetic organic compound that belongs to the class of tetrazoles. Tetrazoles are known for their diverse applications in medicinal chemistry, agriculture, and material science due to their unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-methoxyphenyl)-5-[(phenylsulfonyl)methyl]-1H-tetrazole typically involves the reaction of 4-methoxyphenylhydrazine with phenylsulfonylmethyl isocyanide under acidic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the tetrazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methoxyphenyl)-5-[(phenylsulfonyl)methyl]-1H-tetrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted tetrazoles depending on the nucleophile used.

Scientific Research Applications

1-(4-Methoxyphenyl)-5-[(phenylsulfonyl)methyl]-1H-tetrazole has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting enzyme inhibition and receptor modulation.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Material Science: It is used in the development of advanced materials, such as polymers and coordination complexes, due to its ability to form stable complexes with metals.

    Agriculture: The compound is explored for its potential use as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of 1-(4-methoxyphenyl)-5-[(phenylsulfonyl)methyl]-1H-tetrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the structure of carboxylic acids, allowing it to bind to active sites of enzymes, thereby inhibiting their activity. The sulfonyl group can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

  • 1-(4-Methoxyphenyl)-5-[(methylsulfonyl)methyl]-1H-tetrazole
  • 1-(4-Methoxyphenyl)-5-[(phenylsulfonyl)ethyl]-1H-tetrazole
  • 1-(4-Methoxyphenyl)-5-[(phenylsulfonyl)propyl]-1H-tetrazole

Comparison: 1-(4-Methoxyphenyl)-5-[(phenylsulfonyl)methyl]-1H-tetrazole is unique due to the presence of both the methoxyphenyl and phenylsulfonyl groups, which confer specific chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding affinities, making it suitable for specific applications in medicinal chemistry and material science.

Properties

Molecular Formula

C15H14N4O3S

Molecular Weight

330.4 g/mol

IUPAC Name

5-(benzenesulfonylmethyl)-1-(4-methoxyphenyl)tetrazole

InChI

InChI=1S/C15H14N4O3S/c1-22-13-9-7-12(8-10-13)19-15(16-17-18-19)11-23(20,21)14-5-3-2-4-6-14/h2-10H,11H2,1H3

InChI Key

BYKLBQRNHAZKPL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C(=NN=N2)CS(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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